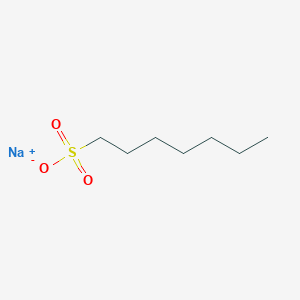

sodium;heptane-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

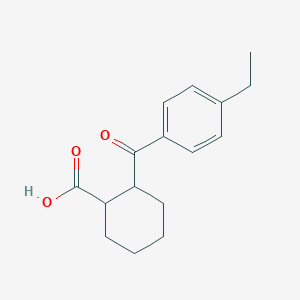

Sodium heptane-1-sulfonate, also known as sodium 1-heptanesulfonate, is a versatile compound commonly used in laboratory experiments and biochemical research. It belongs to the sodium alkylsulfonate group of surfactants, characterized by a sulfonate head group with sodium and an alkyl chain attached to the head group. This compound is known for its role as an ion-pairing agent, surfactant, and buffer, making it crucial in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium heptane-1-sulfonate can be synthesized through the sulfonation of heptane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Sulfonation: Heptane is reacted with sulfur trioxide in the presence of a catalyst to form heptane-1-sulfonic acid.

Neutralization: The resulting heptane-1-sulfonic acid is then neutralized with sodium hydroxide to produce sodium heptane-1-sulfonate.

Industrial Production Methods

In industrial settings, the production of sodium heptane-1-sulfonate involves large-scale sulfonation reactors where heptane is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium heptane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to heptane.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Heptane.

Substitution: Various substituted heptane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium heptane-1-sulfonate is widely used in scientific research due to its unique properties:

Chemistry: It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) for the separation of positively charged analytes.

Biology: It aids in protein purification and nucleic acid separation by reducing surface tension for better mixing.

Medicine: It is utilized in the analysis of pharmaceutical products and metabolites.

Industry: It serves as a surfactant in detergents and emulsifiers

Wirkmechanismus

Sodium heptane-1-sulfonate exerts its effects primarily through its role as an ion-pairing agent, surfactant, and buffer. In biochemistry, it reduces surface tension, facilitating better mixing and separation of biomolecules. It also acts as a chelating agent for metal ion analysis and serves as a buffer in biological experiments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium hexanesulfonate

- Sodium octanesulfonate

- Sodium decanesulfonate

Uniqueness

Compared to similar compounds, sodium heptane-1-sulfonate has a unique balance of hydrophobic and hydrophilic properties due to its seven-carbon alkyl chain. This makes it particularly effective in separating a wide range of analytes in HPLC and HPCE analyses. Its critical micelle concentration value of 0.302 mol/dm³ also distinguishes it from other alkylsulfonates .

Eigenschaften

IUPAC Name |

sodium;heptane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMEZARFCPESH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)

![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)